AZ12799734
Übersicht
Beschreibung
AZ12799734 ist ein selektiver, oral aktiver Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1. Diese Verbindung ist auch bekannt für die Hemmung der Knochenmorphogenetischen Protein-Signaltransduktion. Sie wurde auf ihre potenziellen therapeutischen Anwendungen, insbesondere im Zusammenhang mit Krebs und Fibrose, untersucht, da sie in der Lage ist, mit wichtigen Signalwegen zu interferieren, die an diesen Krankheiten beteiligt sind .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Zu den wichtigsten Schritten gehören:
Bildung des Pyridinkerns: Dies beinhaltet die Reaktion von 2,6-Dimethyl-3-pyridin mit geeigneten Reagenzien, um die Kernstruktur zu bilden.
Endgültige Modifikationen:
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzsynthesetechniken, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
AZ12799734 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den Transforming Growth Factor Beta-Signalweg zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Auswirkungen der Hemmung des Transforming Growth Factor Beta auf zelluläre Prozesse zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs und fibrotischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Transforming Growth Factor Beta-Signalweg abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1 hemmt. Diese Hemmung verhindert die Phosphorylierung von SMAD-Proteinen, die wichtige Vermittler des Transforming Growth Factor Beta-Signalwegs sind. Durch die Blockierung dieses Signalwegs kann this compound mit zellulären Prozessen wie Proliferation, Differenzierung und Migration interferieren, die für die Entwicklung und das Fortschreiten von Krebs und fibrotischen Erkrankungen entscheidend sind .
Wirkmechanismus
Mode of Action
AZ12799734 inhibits receptor-mediated phosphorylation of SMAD1 by Activin A Receptor Type 1L, Bone Morphogenetic Protein Receptor Type 1A, and Bone Morphogenetic Protein Receptor Type 1B . It also inhibits the phosphorylation of SMAD2 by ALK4, TGFBR1, and ALK7 .
Biochemical Pathways
The compound affects the TGF-β and BMP signaling pathways . By inhibiting the phosphorylation of SMAD1 and SMAD2, it disrupts the normal signaling of these pathways, which play essential roles in regulating cell proliferation, differentiation, and migration .
Pharmacokinetics
The pharmacokinetics of this compound were tested in BALB/c mice following administration of a 50-mg/kg dose . .
Result of Action
This compound effectively inhibits basal and TGF-β-induced migration of HaCaT keratinocytes . It also inhibits tumor growth and metastasis to the lungs in a 4T1 syngeneic orthotopic mammary tumor model .
Biochemische Analyse
Biochemical Properties
AZ12799734 plays a crucial role in biochemical reactions by inhibiting TGFBR1 kinase activity. It has an IC50 of 47 nM for TGFBR1 and also acts as a pan inhibitor for bone morphogenetic proteins (BMP) and TGF-beta (TGFβ) pathways . The compound interacts with several enzymes and proteins, including activin A receptor type 1B (ALK4), TGFBR1, and activin A receptor type 1C (ALK7), inhibiting their phosphorylation activities . These interactions are essential for regulating cell proliferation, differentiation, and migration.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It inhibits the phosphorylation of SMAD1 and SMAD2, which are critical mediators of TGF-beta signaling . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit TGF-beta-induced migration in HaCaT epithelial cells and NIH3T3 cells . Additionally, it blocks TGF-beta-mediated induction of SMAD2 phosphorylation, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TGFBR1 and other related receptors. By inhibiting TGFBR1 kinase activity, this compound prevents the phosphorylation and activation of downstream SMAD proteins . This inhibition disrupts the TGF-beta signaling pathway, leading to altered gene expression and cellular responses. The compound’s ability to inhibit multiple receptors, including ALK4, ALK5, and ALK7, further enhances its effectiveness in modulating TGF-beta and BMP signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to this compound can lead to degradation and reduced efficacy. Studies have shown that prolonged treatment with this compound results in sustained inhibition of TGF-beta signaling and long-term effects on cellular function . These findings highlight the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TGF-beta signaling without causing significant adverse effects . Higher doses of this compound can lead to toxic effects, including heart valve lesions and physeal dysplasia in rats . These findings indicate the need for careful dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with TGF-beta and BMP receptors . The compound inhibits the phosphorylation of SMAD proteins, thereby modulating the downstream signaling cascades. This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses . Additionally, this compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function. Studies have shown that this compound is efficiently distributed within cells, ensuring its availability for inhibiting TGF-beta signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit TGF-beta signaling and modulate cellular responses. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZ12799734 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the pyridine core: This involves the reaction of 2,6-dimethyl-3-pyridine with appropriate reagents to form the core structure.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AZ12799734 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, wodurch die Aktivität der Verbindung möglicherweise verändert wird.
Substitution: Substitutionsreaktionen können verschiedene Substituenten einführen, die die Aktivität der Verbindung verstärken oder verringern können
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: In Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AZ12601011: Ein weiterer selektiver Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1.
SB-431542: Ein bekannter Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1.
LY2157299 (Galunisertib): Ein Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1 mit klinischen Anwendungen
Einzigartigkeit
AZ12799734 ist aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Transforming Growth Factor Beta-Rezeptor-Kinase vom Typ 1 einzigartig. Es hat auch die Fähigkeit, die Knochenmorphogenetische Protein-Signaltransduktion zu hemmen, was sein therapeutisches Potenzial erhöht. Darüber hinaus macht seine orale Bioverfügbarkeit es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .
Biologische Aktivität
AZ12799734 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) signaling pathway, specifically acting as a pan TGF/BMP inhibitor. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrosis, due to its ability to modulate TGF-β signaling, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.
This compound functions by inhibiting receptor-mediated phosphorylation of SMAD proteins, which are key mediators in the TGF-β signaling pathway. It effectively inhibits:
- SMAD1 phosphorylation by ALK1, BMPR1A, and BMPR1B.
- SMAD2 phosphorylation by ALK4, TGFBR1, and ALK7.
In comparison to other inhibitors like SB-431542 and LY2157299 (galunisertib), this compound displays superior potency with an IC50 of 47 nM for TGF-β-induced reporter activity .
Efficacy in Preclinical Models
Preclinical studies have demonstrated this compound's effectiveness in various cellular models:
- Epithelial Cell Migration : this compound significantly inhibited TGF-β-induced migration of HaCaT keratinocytes at lower concentrations than other inhibitors .
- Tumor Growth and Metastasis : In a syngeneic orthotopic mammary tumor model (4T1), this compound reduced tumor growth and lung metastasis .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other TGF-β inhibitors:
Compound | Target | IC50 (nM) | Key Effects |
---|---|---|---|
This compound | Pan TGF/BMP | 47 | Inhibits SMAD1 and SMAD2 phosphorylation |
SB-431542 | TGFBR1 | 84 | Less effective in inhibiting migration |
LY2157299 | TGFBR1 | 380 | Higher concentration required for efficacy |
Case Study 1: Efficacy in Colorectal Cancer
A study evaluating the role of TGF-β signaling in colorectal cancer (CRC) highlighted that epithelial cell-intrinsic activation of TGF-β signaling correlates with poor prognosis. This compound's ability to inhibit this pathway suggests its potential as a therapeutic agent in CRC treatment .
Case Study 2: Gallbladder Carcinoma Metastasis
Research indicated that TGF-β facilitates gallbladder carcinoma metastasis. By inhibiting this pathway, this compound may reduce metastatic potential, offering a novel approach to managing gallbladder cancer .
Eigenschaften
IUPAC Name |
4-[[4-(2,6-dimethylpyridin-3-yl)oxypyridin-2-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-8-17(13(2)21-12)25-15-9-10-20-18(11-15)22-14-4-6-16(7-5-14)26(19,23)24/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZXMAOIHDDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117684-36-2 | |
Record name | AZ-12799734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1117684362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-12799734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6YYY77937 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.